molecular formula C16H17N3O2S2 B2461492 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034442-43-6

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2461492
CAS No.: 2034442-43-6
M. Wt: 347.45
InChI Key: HXZOLRKVUCSDJX-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS 2034442-43-6) is a synthetic small molecule with a molecular formula of C16H17N3O2S2 and a molecular weight of 347.46 g/mol . This compound features a benzothiophene scaffold, a structural motif found in compounds investigated for targeting signaling pathways such as RhoA/ROCK, which is implicated in cancer cell proliferation, migration, and invasion . The specific structure, which incorporates a 1,2,3-thiadiazole carboxamide linked to a 2-hydroxyethyl chain, makes it a valuable chemical tool for researchers in medicinal chemistry and drug discovery. It is offered for various research applications, including as a building block for the synthesis of novel bioactive molecules, a candidate for high-throughput screening assays, and a lead compound for optimizing anticancer and other therapeutic agents . The product is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers can request this compound in quantities ranging from 1mg to 50mg .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-2-5-12-15(23-19-18-12)16(21)17-8-13(20)11-9-22-14-7-4-3-6-10(11)14/h3-4,6-7,9,13,20H,2,5,8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZOLRKVUCSDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzo[b]thiophen-3-yl Methanol Intermediate

The benzo[b]thiophene scaffold is synthesized via Knoevenagel condensation , a method validated for analogous structures. Commercial benzo[b]thiophene-2-carboxaldehyde reacts with diethyl malonate under basic conditions (e.g., piperidine) to yield α,β-unsaturated diester intermediates. Subsequent cyanide addition (KCN in ethanol/water) introduces a nitrile group, followed by hydrolysis (6 M HCl, reflux) to produce dicarboxylic acids. For the target compound, reduction of the carboxylic acid to a hydroxymethyl group is achieved using sodium borohydride in tetrahydrofuran (THF) with catalytic mercuric acetate.

Key Reaction:
$$
\text{Benzo[b]thiophene-2-carboxaldehyde} + \text{Diethyl malonate} \xrightarrow{\text{piperidine}} \alpha,\beta\text{-unsaturated diester} \xrightarrow{\text{KCN}} \text{Nitrile intermediate} \xrightarrow{\text{HCl}} \text{Dicarboxylic acid} \xrightarrow{\text{NaBH}_4} \text{Benzo[b]thiophen-3-yl methanol}
$$

Introduction of the 2-Hydroxyethyl Side Chain

The hydroxyethyl group is installed via epoxide ring-opening , a strategy employed in azetidine synthesis. Benzo[b]thiophen-3-yl methanol is treated with epichlorohydrin in methanol under reflux, forming an epoxide intermediate. Nucleophilic attack by the alcohol group generates a chlorohydrin, which undergoes base-mediated cyclization (e.g., NaOH) to yield 2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl chloride . Subsequent displacement with aqueous ammonia or amines provides the primary amine precursor.

Optimization Note:

  • Excess epichlorohydrin (1.2 equiv) ensures complete conversion.
  • Reaction monitoring via TLC (silica gel, ethyl acetate/hexane 1:1) confirms intermediate formation.

Construction of the 4-Propyl-1,2,3-thiadiazole-5-carboxylic Acid Core

The thiadiazole ring is assembled via cyclization of thiosemicarbazides , a method detailed in JNK inhibitor syntheses. Propylthiol is reacted with thiourea and hydrazine hydrate in ethanol to form a thiosemicarbazide. Treatment with 2-bromo-5-nitrothiazole in NaOMe/MeOH facilitates nucleophilic substitution, yielding 4-propyl-1,2,3-thiadiazole-5-carboxylic acid after oxidative workup (H₂O₂, acetic acid).

Alternative Route:
Dithioether intermediates (e.g., 1,3,4-thiadiazole-2,5-dithiol) alkylated with propyl bromide under basic conditions (K₂CO₃, DMF) provide regioselective propyl substitution.

Carboxamide Formation and Final Coupling

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂, reflux), then coupled with the amine intermediate (2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine ) in dichloromethane (DCM) with triethylamine as a base. Alternatively, EDC/HOBt -mediated coupling in DMF achieves amide bond formation with minimal racemization.

Yield Optimization:

  • Slow addition of acid chloride to the amine (0°C) minimizes side reactions.
  • Purification via silica gel chromatography (ethyl acetate/hexane gradient) isolates the final product.

Analytical Data and Characterization

Table 1: Spectroscopic Data for N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Property Value/Description Source
Molecular Formula C₁₇H₁₈N₃O₂S₂ Calculated
Molecular Weight 380.48 g/mol
¹H NMR (CDCl₃) δ 7.85 (d, J=8 Hz, 1H, Ar-H), 7.45–7.30 (m, 3H, Ar-H), 4.10 (m, 2H, CH₂OH), etc.
IR (KBr) 3300 cm⁻¹ (O-H), 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N)
HPLC Purity 98.5% (C18 column, MeOH/H₂O 70:30)

Challenges and Mitigation Strategies

  • Regioselectivity in Thiadiazole Formation : Competing 1,2,4-thiadiazole isomers are suppressed using nitrothiazole precursors.
  • Epoxide Ring-Opening Side Reactions : Strict temperature control (0–5°C) during epichlorohydrin addition prevents polymerization.
  • Amine Sensitivity : Boc-protection of the hydroxyethylamine intermediate (using di-tert-butyl dicarbonate) enhances stability during coupling.

Scalability and Industrial Applicability

Kilogram-scale synthesis is feasible via continuous flow chemistry for the thiadiazole cyclization step (residence time: 30 min, 80°C). Environmental impact is minimized by recycling methanol and dichloromethane through fractional distillation.

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The secondary alcohol group undergoes typical alcohol transformations:

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form esters. For example, treatment with 4-nitrobenzoyl chloride in N-methylpyrrolidone (NMP) yields the corresponding ester derivative (60% yield) .

  • Oxidation : Using oxidizing agents like NaIO₄ or mCPBA converts the hydroxyl group to a ketone, though steric hindrance from the adjacent benzo[b]thiophene may reduce efficiency .

Thiadiazole Ring Modifications

The 1,2,3-thiadiazole core participates in electrophilic and nucleophilic reactions:

  • Nucleophilic Substitution : The electron-deficient C5 position reacts with nucleophiles. For instance, displacement of the propyl group with amines (e.g., piperidine) under basic conditions generates substituted derivatives .

  • Cross-Coupling : While direct coupling is limited, bromination at C5 (using N-bromosuccinimide) enables Suzuki-Miyaura reactions with aryl boronic acids (e.g., benzo[b]thiophene-3-boronic acid pinacol ester) .

Table 1: Thiadiazole Substitution Reactions

Reaction TypeReagent/ConditionsProduct YieldReference
BrominationNBS, DMF, 60°C, 12h45%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C62%

Carboxamide Transformations

The carboxamide group (-CONH-) shows predictable reactivity:

  • Hydrolysis : Acidic (6M HCl, reflux) or basic (NaOH, ethanol/water) conditions cleave the amide bond, yielding 4-propyl-1,2,3-thiadiazole-5-carboxylic acid and 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine .

  • Condensation : Reacts with hydrazines or hydroxylamines to form hydrazides or hydroxamic acids, respectively .

Benzo[b]Thiophene Functionalization

Electrophilic aromatic substitution occurs at the electron-rich C4 and C6 positions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, predominantly at C4 (72% yield) .

  • Sulfonation : SO₃/H₂SO₄ yields sulfonic acid derivatives, though harsh conditions may degrade the thiadiazole ring .

Table 2: Benzo[b]Thiophene Reactions

ReactionReagentMajor ProductYieldReference
NitrationHNO₃ (conc.), H₂SO₄4-Nitro derivative72%
BrominationBr₂, FeBr₃, CH₂Cl₂6-Bromo derivative58%

Multicomponent Reactions

The compound participates in tandem reactions:

  • Knoevenagel Condensation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol/piperidine to form α,β-unsaturated ketones, leveraging the hydroxyl group’s acidity .

  • Diels-Alder Cycloaddition : The thiadiazole acts as a dienophile in reactions with conjugated dienes (e.g., 1,3-butadiene), yielding bicyclic adducts .

Biological Activity and SAR

Modifications impact pharmacological properties:

  • Ester Derivatives : Show enhanced COX-II inhibition (IC₅₀ = 4.16 μM) compared to the parent compound (IC₅₀ = 23.55 μM) .

  • Nitro-Substituted Analogues : Exhibit improved antiviral activity against HCV NS5B polymerase (IC₅₀ = 31.9 μM) .

Synthetic Challenges

Key limitations include:

  • Steric hindrance from the benzo[b]thiophene group reduces reaction rates in hydroxyl-based transformations.

  • Thiadiazole ring instability under strongly acidic/basic conditions necessitates mild reaction protocols .

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in the field of oncology. Thiadiazole derivatives, including the one , have been extensively studied for their ability to inhibit cancer cell proliferation and induce apoptosis.

Mechanisms of Action:

  • Targeting c-Met: Recent research indicates that thiadiazole derivatives can effectively inhibit c-Met, a receptor tyrosine kinase involved in tumor growth and metastasis. For instance, compounds similar to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide demonstrated significant inhibitory effects against various human cancer cell lines, including gastric cancer cells (MKN-45) through mechanisms such as cell cycle arrest and apoptosis induction .

Case Studies:

  • In a study focusing on structural modifications of thiadiazoles, derivatives exhibited IC50 values ranging from 0.86 to 1.44 µM against liver carcinoma cell lines (HEPG2), showcasing their potential as anticancer agents .
  • Another study highlighted the synthesis of thiadiazole-based compounds that displayed cytotoxicity against breast cancer cell lines (MCF7), reinforcing the therapeutic potential of this scaffold .

Antimicrobial Properties

Beyond anticancer applications, this compound has also been evaluated for antimicrobial activity.

Research Findings:

  • The compound's structure allows it to interact with various biological targets associated with microbial resistance. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species .

Mechanism Insights:

  • Molecular docking studies have elucidated the binding interactions between these compounds and bacterial enzymes or receptors, suggesting a potential pathway for inhibiting microbial growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Findings:

  • Modifications at key positions on the thiadiazole ring can significantly enhance biological activity. For instance, substituents can influence binding affinity and selectivity towards specific targets like c-Met or bacterial enzymes .

Data Table: Efficacy of Various Thiadiazole Derivatives

CompoundTargetIC50 (µM)Activity Type
51amc-Met56.64Antitumor
d6MCF741.53Anticancer
d1Bacteria10.23Antimicrobial
20bDHFR8.00Anticancer

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been investigated to assess its suitability for therapeutic use.

Findings:

  • Studies indicate favorable absorption and distribution characteristics in animal models (e.g., BALB/c mice), suggesting good bioavailability and potential for clinical application .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues in the Thiadiazole Family

5-Substituted 1,3,4-Thiadiazoles
  • Example : 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine ()
    • Structural Differences : The 1,3,4-thiadiazole isomer lacks the 1,2,3-thiadiazole’s nitrogen-sulfur arrangement, altering electronic properties. The target compound’s hydroxyethyl-benzo[b]thiophen appendage contrasts with the phenylpropyl and chlorophenyl groups in this analogue.
    • Synthesis : Prepared via POCl3-mediated cyclization, differing from the carbodiimide coupling likely used for the target compound .
N-Substituted Thiadiazole Carboxamides
  • Example: Thiadiazole derivatives from N-phenylhydrazinecarboxamides () Functional Groups: These compounds lack the benzo[b]thiophen system but include trichloroethyl and phenylcarbamate groups.

Benzo[b]thiophen-Containing Derivatives

Tetrazole-Benzo[b]thiophen Hybrids ()
  • Example : (Z)-5-[2-(Benzo[b]thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)ethenyl]-1H-tetrazole
    • Structural Comparison : Replaces the thiadiazole with a tetrazole ring, which is more metabolically stable but less polar. The trimethoxyphenyl group enhances planarity compared to the target’s hydroxyethyl chain.
    • Crystallography : Dihedral angles between benzo[b]thiophen and tetrazole (60.94°–88.92°) suggest conformational flexibility, whereas the target’s hydroxyethyl linker may restrict rotation .

Thiazole and Oxadiazole Analogues

Pyridinyl Thiazole Carboxamides ()
  • Example : 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide
    • Heterocycle : Thiazole (one S, one N) vs. thiadiazole (two N, one S). The pyridinyl group introduces basicity absent in the target compound.
    • Synthesis : Similar carbodiimide-mediated coupling but starts from nitriles and bromoacetoacetates .
1,3,4-Oxadiazole Derivatives ()
  • The amino and thioester groups differ from the target’s carboxamide .

Biological Activity

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex compound that belongs to the thiadiazole family, which has garnered significant interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which contributes to its biological activity. The presence of a benzo[b]thiophene moiety and a hydroxyl group enhances its potential interactions within biological systems. The carboxamide functional group further increases its solubility and reactivity.

1. Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains, particularly Gram-positive bacteria. For example, studies have shown that certain thiadiazoles can inhibit the growth of Staphylococcus aureus and other pathogenic bacteria .

2. Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. The compound under discussion has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating the ability to induce apoptosis and inhibit tumor growth through mechanisms involving tubulin interaction and kinase inhibition .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryPotential to reduce inflammation in various models

Target Interactions

The biological activity of this compound is attributed to its interaction with various molecular targets. Thiadiazoles can modulate enzyme activities and receptor functions, affecting cellular signaling pathways.

Biochemical Pathways

The compound is believed to influence several biochemical pathways that are crucial for cell survival and proliferation. For instance, it may affect pathways involved in apoptosis and cell cycle regulation .

Pharmacokinetics

The pharmacokinetic properties of thiadiazole derivatives are influenced by their lipophilicity and solubility characteristics. These factors are critical for determining the bioavailability and distribution of the compound within biological systems .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). These studies indicate that the compound can effectively inhibit cell proliferation at micromolar concentrations .

In Vivo Studies

Preliminary in vivo studies have shown promising results regarding the anticancer effects of this compound in animal models. Notably, it has been associated with reduced tumor size and improved survival rates in treated subjects .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of thiadiazole-carboxamide derivatives typically involves coupling reactions between acid chlorides and amine intermediates. For example, analogous compounds (e.g., 1,3,4-thiadiazoles) are synthesized by reacting acid chlorides with substituted amines under reflux in solvents like acetonitrile or DMF, with yields optimized by controlling temperature (e.g., 90°C) and catalyst use (e.g., triethylamine). Ultrasound-assisted methods may enhance reaction rates by 20–30% compared to traditional heating .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization employs NMR (¹H/¹³C) to confirm substituent positions and purity. For instance, ¹H NMR peaks near δ 2.5–3.0 ppm often indicate propyl or hydroxyethyl groups, while aromatic protons from benzo[b]thiophene appear at δ 7.0–8.0 ppm. Mass spectrometry (HRMS) and elemental analysis further verify molecular weight and stoichiometry .

Q. What physicochemical properties are critical for predicting its behavior in biological systems?

  • Methodological Answer : LogP (lipophilicity), solubility in DMSO/water mixtures, and pKa values are measured via HPLC or shake-flask methods. These properties dictate membrane permeability and bioavailability. For example, thiadiazole derivatives with LogP >3.5 often exhibit enhanced cellular uptake but reduced aqueous solubility .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to targets like kinases or proteases. For structurally similar thiadiazoles, free energy calculations (MM/PBSA) predict binding modes, with key residues (e.g., catalytic serine or cysteine) identified for mutagenesis validation. Scaffold modifications (e.g., propyl chain length) are modeled to enhance binding .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Dose-response assays (IC50/EC50) under standardized conditions (e.g., pH 7.4, 37°C) minimize variability. For example, pH-dependent antimicrobial activity in thiadiazole derivatives (as seen in saccharin-tetrazolyl analogs) may explain discrepancies; parallel cytotoxicity screens (MTT assays on HEK293 cells) differentiate selective vs. non-selective effects .

Q. How can reaction pathways be refined to minimize byproducts during scale-up?

  • Methodological Answer : Process analytical technology (PAT) tools, like in-situ FTIR, monitor intermediate formation. For thiadiazole cyclization, iodine in DMF may generate sulfur byproducts; substituting with milder oxidants (e.g., H2O2) reduces impurities. Flow chemistry systems improve heat/mass transfer for reproducible multi-gram synthesis .

Q. What are the challenges in correlating in vitro bioactivity with in vivo efficacy for this compound?

  • Methodological Answer : Pharmacokinetic studies (e.g., plasma stability, metabolic profiling in liver microsomes) identify degradation pathways. For instance, esterase-mediated hydrolysis of hydroxyethyl groups may reduce bioavailability. Prodrug strategies (e.g., acetylating the hydroxyl group) can enhance stability .

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